molecular formula C10H11FN4O B8323514 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline

2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline

Cat. No. B8323514
M. Wt: 222.22 g/mol
InChI Key: RCISXFKQRZDVJP-UHFFFAOYSA-N
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Description

2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline is a useful research compound. Its molecular formula is C10H11FN4O and its molecular weight is 222.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H11FN4O

Molecular Weight

222.22 g/mol

IUPAC Name

2-fluoro-5-methoxy-4-(3-methyl-1,2,4-triazol-1-yl)aniline

InChI

InChI=1S/C10H11FN4O/c1-6-13-5-15(14-6)9-3-7(11)8(12)4-10(9)16-2/h3-5H,12H2,1-2H3

InChI Key

RCISXFKQRZDVJP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=N1)C2=C(C=C(C(=C2)F)N)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10% Palladium on carbon (0.523 g, 4.92 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(5-fluoro-2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.24 g, 4.92 mmol) dissolved in methanol (100 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short diatomaceous earth (Celite®) plug. The reaction vessel and plug were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried on high vacuum overnight to afford 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.05 g, 96% yield) as a gray solid. LC-MS (M+H)+223.1. 1H NMR (500 MHz, CDCl3) δ ppm 8.46 (s, 1H) 7.39 (d, J=11.29 Hz, 1H) 6.44 (d, J=7.63 Hz, 1H) 3.89 (br. s., 2H) 3.83 (s, 3H) 2.47 (s, 3H).
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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1.24 g
Type
reactant
Reaction Step One
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0.523 g
Type
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Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Step B (2): 10% Palladium on carbon (0.523 g, 4.92 mmol) was added under an atmosphere of nitrogen to a chilled (ice-water bath) solution of 1-(5-fluoro-2-methoxy-4-nitrophenyl)-3-methyl-1H-1,2,4-triazole (1.24 g, 4.92 mmol) dissolved in methanol (100 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to warm to rt and left to stir for 18 h under the hydrogen atmosphere. The vessel was subsequently purged with nitrogen gas. The crude reaction mixture was filtered through a short diatomaceous earth (Celite®) plug. The reaction vessel and plug were rinsed with fresh methanol. The combined filtrates were concentrated in vacuo. The residue was dried on high vacuum overnight to afford 2-fluoro-5-methoxy-4-(3-methyl-1H-1,2,4-triazol-1-yl)aniline (1.05 g, 96% yield) as a gray solid. LC-MS (M+H)+ 223.1. 1H NMR (500 MHz, chloroform-d) δ ppm 8.46 (s, 1 H) 7.39 (d, J=11.29 Hz, 1 H) 6.44 (d, J=7.63 Hz, 1 H) 3.89 (br. s., 2 H) 3.83 (s, 3 H) 2.47 (s, 3 H).
[Compound]
Name
( 2 )
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0 (± 1) mol
Type
reactant
Reaction Step One
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0.523 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
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Reaction Step Three

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